A Technical Guide to Methyl 5-formyl-2-methylfuran-3-carboxylate: Synthesis, Characterization, and Applications
A Technical Guide to Methyl 5-formyl-2-methylfuran-3-carboxylate: Synthesis, Characterization, and Applications
This document provides a comprehensive technical overview of Methyl 5-formyl-2-methylfuran-3-carboxylate, a heterocyclic building block with significant potential in organic synthesis and drug discovery. It is intended for researchers, chemists, and professionals in the field of drug development who require detailed information on the compound's properties, synthesis, and utility.
Introduction: The Furan Scaffold as a Privileged Structure
Heterocyclic compounds are the cornerstone of medicinal chemistry, and among them, the furan ring system holds a place of distinction. Often derived from biomass, furan-containing molecules are integral to numerous natural products and pharmacologically active agents. Their unique electronic properties and conformational flexibility make them valuable scaffolds in the design of novel therapeutics. Furan derivatives have demonstrated a wide spectrum of biological activities, including roles as antimycobacterial agents and in the development of compounds with cytotoxic effects against various cancer cell lines.[1][2] The strategic functionalization of the furan core allows for the fine-tuning of these biological activities and the creation of diverse chemical libraries for screening.
Methyl 5-formyl-2-methylfuran-3-carboxylate (CAS No. 81661-26-9) is a prime example of such a functionalized scaffold. As a bifunctional molecule, it possesses both an electrophilic aldehyde group at the C5 position and a nucleophilically susceptible methyl ester at the C3 position. These reactive handles make it an exceptionally versatile intermediate for constructing more complex molecular architectures, positioning it as a compound of high interest for synthetic and medicinal chemists.
Physicochemical and Molecular Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and computed properties for Methyl 5-formyl-2-methylfuran-3-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | [3][4] |
| Molecular Weight | 168.15 g/mol | [3][4] |
| CAS Number | 81661-26-9 | [3][4][5] |
| Appearance | Yellow solid | [3] |
| Topological Polar Surface Area (TPSA) | 56.51 Ų | [4] |
| LogP (calculated) | 1.18712 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
| SMILES | O=C(C1=C(C)OC(C=O)=C1)OC | [4] |
Synthesis Protocol: Vilsmeier-Haack Formylation
The introduction of a formyl group onto an electron-rich aromatic or heterocyclic ring is a classic transformation in organic synthesis. For Methyl 5-formyl-2-methylfuran-3-carboxylate, a robust and high-yielding synthesis is achieved via the Vilsmeier-Haack reaction.
Principle and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion. The electron-rich furan ring of the starting material, Methyl 2-methylfuran-3-carboxylate, acts as a nucleophile, attacking the Vilsmeier reagent. The substitution occurs preferentially at the C5 position, which is the most electronically activated site for electrophilic attack on this particular furan scaffold. A subsequent hydrolysis step during aqueous workup liberates the desired aldehyde. This method is favored for its reliability, high efficiency, and use of readily available commercial reagents.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic methods.[3]
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF) (678.57 mg, 9.28 mmol).
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Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.09 g, 7.14 mmol) dropwise to the DMF with vigorous stirring. Maintain the temperature at 0°C.
-
Substrate Addition: After stirring for 15 minutes at 0°C, add Methyl 2-methylfuran-3-carboxylate (1.0 g, 7.14 mmol) to the mixture.
-
Reaction: Remove the ice bath and heat the reaction mixture to 100°C. Maintain this temperature with stirring for 3 hours.
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Quenching and Neutralization: After the reaction is complete, cool the mixture and pour it onto 20 g of crushed ice. Adjust the pH to 8 by the slow addition of a 10% aqueous sodium hydroxide (NaOH) solution, ensuring the temperature remains between 0-10°C.
-
Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration. Wash the filter cake with deionized water (3 x 5.0 mL) and dry it in vacuo to yield Methyl 5-formyl-2-methylfuran-3-carboxylate as a yellow solid (Expected Yield: ~83%).[3]
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis of the target compound.
Structural Elucidation and Characterization
Confirmation of the chemical structure is a critical, self-validating step in any synthesis. Spectroscopic methods provide unambiguous evidence of a compound's identity and purity.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for confirming the presence of the formyl group and the substitution pattern on the furan ring. The reported ¹H NMR data for Methyl 5-formyl-2-methylfuran-3-carboxylate is consistent with the expected structure.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.56 | Singlet | 1H | Aldehyde proton (-CHO) |
| 7.47 | Singlet | 1H | Furan ring proton (C4-H) |
| 3.87 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| 2.69 | Singlet | 3H | Furan methyl protons (-CH₃) |
Solvent: DMSO-d₆, Frequency: 400 MHz
The downfield singlet at 9.56 ppm is characteristic of an aldehyde proton. The singlet at 7.47 ppm confirms the presence of a single proton on the furan ring, consistent with substitution at the 2, 3, and 5 positions. The singlets at 3.87 ppm and 2.69 ppm correspond to the methyl ester and the methyl group attached to the furan ring, respectively.
Reactivity and Potential in Drug Development
The synthetic utility of Methyl 5-formyl-2-methylfuran-3-carboxylate stems from its two distinct reactive sites. This bifunctionality allows for orthogonal chemical modifications, making it an ideal starting point for generating a library of derivatives for structure-activity relationship (SAR) studies.
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The Aldehyde Group: This group is a versatile handle for various transformations, including reductive amination to form secondary amines, Wittig reactions to generate alkenes, and oxidation to a carboxylic acid. These reactions are fundamental in medicinal chemistry for introducing diverse functional groups and linking molecular fragments.
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The Methyl Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides by reacting with primary or secondary amines. Amide bond formation is one of the most important reactions in drug synthesis.
The broader class of furan-based compounds has shown promise in targeting critical pathways, such as iron acquisition in mycobacteria, making them relevant for developing new anti-tuberculosis drugs.[1] By leveraging the reactivity of this molecule, researchers can systematically explore the chemical space around the furan core to optimize biological activity and pharmacokinetic properties.
Caption: Key reactive sites and potential transformations.
Safety and Handling
Specific GHS and toxicology data for Methyl 5-formyl-2-methylfuran-3-carboxylate are not extensively documented. However, based on the reactivity of the aldehyde functional group and data from structurally related furan compounds, appropriate precautions are necessary.[6][7]
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Recommendations: Avoid inhalation of dust, and prevent contact with skin and eyes. A comprehensive, substance-specific risk assessment should be performed before commencing any experimental work.
Conclusion
Methyl 5-formyl-2-methylfuran-3-carboxylate is a valuable and versatile chemical intermediate. Its molecular weight of 168.15 g/mol and bifunctional nature make it an attractive starting material for complex organic synthesis. A reliable and high-yielding synthetic route via the Vilsmeier-Haack reaction is well-established. The presence of orthogonal reactive handles provides a platform for the development of novel compound libraries, particularly for professionals in drug discovery aiming to explore the rich chemical space of furan-based therapeutics.
References
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Chiarelli, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-formyl-2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Retrieved from [Link]
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SIELC Technologies. (2018). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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